1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-12-11-23-14-17(16-8-4-5-9-18(16)23)22-20(24)21-13-15-7-3-6-10-19(15)26-2/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUXLMVOACBVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-methoxybenzyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The table below compares the target compound with structurally similar urea/thiourea derivatives containing indole or benzimidazole moieties:
*Calculated based on molecular formula.
Key Observations:
- Substitution Influence: The target compound’s dual methoxy groups (on benzyl and ethyl chains) may enhance solubility compared to non-polar analogs like the 2-methylphenyl derivative . Methoxy groups are known to improve pharmacokinetic properties by increasing hydrophilicity .
- Activity Correlation : The thiourea analog demonstrates that indole-ethyl substitution paired with aromatic groups (e.g., 4-fluorophenyl) can confer antiviral activity. This suggests the target compound’s indole-urea scaffold might also target viral enzymes, though experimental validation is needed.
Pharmacological Potential
- Antiviral Activity : The thiourea analog’s anti-HIV-1 activity implies that the target compound’s urea linkage and indole core could interact with viral enzymes (e.g., HIV-1 reverse transcriptase) through hydrogen bonding and π-π stacking.
- Anticancer Potential: Indole derivatives like 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide exhibit anticancer properties by targeting tubulin or kinase pathways , suggesting similar mechanisms for methoxy-substituted ureas.
Biological Activity
1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound characterized by its unique structural features, including a urea functional group linked to an indole and methoxybenzyl moieties. This compound has garnered attention for its potential therapeutic properties, particularly in the realms of oncology and inflammation due to the biological activities associated with its structural components.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Urea Linkage : Facilitates interactions with biological targets.
- Indole Moiety : Known for its diverse biological activities, including modulation of cell signaling pathways.
- Methoxy Substituents : These groups enhance solubility and may influence the pharmacokinetic properties of the compound.
The biological activity of 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The urea linkage allows for nucleophilic substitutions, while the indole ring can undergo electrophilic aromatic substitution, which may lead to diverse biological effects such as:
- Anti-cancer Activity : Indole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, including MRSA and Mycobacterium tuberculosis.
Biological Activity Findings
Research indicates that 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibits significant biological activities. Below is a summary of findings from various studies:
Case Study 1: Anti-cancer Activity
A study evaluated the cytotoxic effects of various indole derivatives, including 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anti-proliferative effects.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus strains, including MRSA. The minimum inhibitory concentration (MIC) was determined to be 3.90 µg/mL against MRSA, highlighting its potential as an antimicrobial agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
